molecular formula C8H20N2O2Si B12614659 2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine CAS No. 874751-89-0

2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine

Cat. No.: B12614659
CAS No.: 874751-89-0
M. Wt: 204.34 g/mol
InChI Key: UOFSTOGYZUCIOC-UHFFFAOYSA-N
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Description

2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine is a chemical compound with the molecular formula C8H18N2O2Si It is a member of the diazasilolidine family, characterized by a five-membered ring containing two nitrogen atoms and one silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine typically involves the reaction of diethoxymethylsilane with dimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:

[ \text{(C2H5O)2SiCH3} + \text{(CH3)2NH} \rightarrow \text{C8H18N2O2Si} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form siloxane derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The ethoxy groups can be substituted with other alkoxy or aryloxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve alkyl halides or aryl halides under basic conditions.

Major Products

The major products formed from these reactions include siloxane derivatives, silane derivatives, and various substituted diazasilolidines.

Scientific Research Applications

2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of organosilicon compounds.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It is used in the production of specialty polymers and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen and nitrogen atoms, facilitating the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diethoxy-1-(Trimethylsilyl)-1,2-Azasilolidine: Similar in structure but contains a trimethylsilyl group instead of a dimethyl group.

    2,2-Dimethyl-1,3-dioxolane: Contains a dioxolane ring instead of a diazasilolidine ring.

    Dimethyl 1,3-Dithiole-2-thione-4,5-dicarboxylate: Contains a dithiole ring and is used in different applications.

Uniqueness

2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine is unique due to its specific ring structure and the presence of both ethoxy and dimethyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

874751-89-0

Molecular Formula

C8H20N2O2Si

Molecular Weight

204.34 g/mol

IUPAC Name

2,2-diethoxy-1,3-dimethyl-1,3,2-diazasilolidine

InChI

InChI=1S/C8H20N2O2Si/c1-5-11-13(12-6-2)9(3)7-8-10(13)4/h5-8H2,1-4H3

InChI Key

UOFSTOGYZUCIOC-UHFFFAOYSA-N

Canonical SMILES

CCO[Si]1(N(CCN1C)C)OCC

Origin of Product

United States

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